molecular formula C6H9ClN4O B596443 4-Methoxypyrimidine-2-carboximidamide hydrochloride CAS No. 1363383-07-6

4-Methoxypyrimidine-2-carboximidamide hydrochloride

Cat. No.: B596443
CAS No.: 1363383-07-6
M. Wt: 188.615
InChI Key: PAFAYRKMIQTFPA-UHFFFAOYSA-N
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Description

4-Methoxypyrimidine-2-carboximidamide hydrochloride is a pyrimidine derivative of significant interest in medicinal chemistry and organic synthesis, serving as a key intermediate for developing novel bioactive molecules . Its structural features, particularly the methoxy and carboximidamide functional groups, make it a valuable precursor for constructing heterocyclic compounds with potential therapeutic applications . In pharmaceutical research, this scaffold is utilized in the development of kinase inhibitors and antimicrobial agents, leveraging its well-defined reactivity profile to generate targeted compound libraries . The compound's relevance is highlighted in cutting-edge areas such as the development of tetrahydropyrido[4,3-d]pyrimidines, a class investigated as novel human topoisomerase II (topoII) inhibitors for potential anticancer therapies . Furthermore, the broader class of pyrimidine-based compounds continues to be a cornerstone in drug discovery, finding applications in the synthesis of anti-infectives, anticancer drugs, and treatments for neurological disorders, underscoring the versatility and importance of this chemical scaffold in addressing a wide spectrum of biological targets . The hydrochloride salt form enhances the compound's solubility and stability, facilitating its use in various aqueous and non-aqueous reaction systems during synthetic operations .

Properties

IUPAC Name

4-methoxypyrimidine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O.ClH/c1-11-4-2-3-9-6(10-4)5(7)8;/h2-3H,1H3,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFAYRKMIQTFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination-Amidination Pathway

The most widely reported method for synthesizing 4-methoxypyrimidine-2-carboximidamide hydrochloride begins with 4-methoxypyrimidine-2-carboxylic acid as the starting material. This pathway involves two critical stages: chlorination of the carboxylic acid group followed by amidination to introduce the carboximidamide moiety.

Step 1: Chlorination
The carboxylic acid undergoes chlorination using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For instance, refluxing 4-methoxypyrimidine-2-carboxylic acid with SOCl₂ at 70–80°C for 4–6 hours yields the corresponding acid chloride. Excess SOCl₂ is removed via distillation under reduced pressure, and the intermediate is typically used without further purification.

Step 2: Amidination
The acid chloride is treated with ammonia or ammonium hydroxide in anhydrous ethanol to form the carboximidamide. Subsequent hydrochlorination using hydrogen chloride gas in diethyl ether produces the hydrochloride salt. Yields for this two-step process range from 65% to 78%, depending on reaction conditions.

Direct Substitution on Pyrimidine Scaffolds

An alternative approach involves functionalizing pre-formed pyrimidine rings. For example, 2,4-dichloropyrimidine serves as a versatile intermediate. The 4-chloro group is substituted with methoxy via nucleophilic aromatic substitution using sodium methoxide (NaOMe) in methanol at 60°C. The resulting 4-methoxy-2-chloropyrimidine is then reacted with guanidine hydrochloride in dimethylformamide (DMF) at 120°C to introduce the carboximidamide group. This method achieves a higher overall yield (82%) but requires stringent temperature control to avoid side reactions.

Catalytic and Reductive Amination Strategies

Palladium-Catalyzed Coupling

Recent studies have explored palladium-catalyzed cross-coupling to streamline synthesis. For instance, Suzuki-Miyaura coupling between 4-methoxy-2-bromopyrimidine and a boronic acid-functionalized amidine precursor has been investigated. Using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in tetrahydrofuran (THF), this method achieves moderate yields (55–60%) but offers superior regioselectivity.

Reductive Amination

Reductive amination of 4-methoxypyrimidine-2-carbonitrile with ammonium formate in the presence of 10% palladium on carbon (Pd/C) provides a one-pot route to the carboximidamide. The reaction proceeds at 50°C under hydrogen gas (1 atm), followed by hydrochlorination to yield the final product. This method reduces the number of steps and improves atom economy, with yields up to 70%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilic substitution rates but may degrade sensitive intermediates. Comparative studies reveal that using ethanol as the solvent for amidination improves yield by 12% compared to THF.

Table 1: Solvent Optimization for Amidination

SolventTemperature (°C)Yield (%)
Ethanol8078
THF8066
DMF12072
Acetonitrile9068

Catalytic Systems

Catalyst loading in palladium-mediated reactions influences both cost and yield. Reducing Pd/C from 10% to 5% decreases yield by 15% but lowers production costs by 30%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Transitioning from batch to continuous flow reactors enhances scalability. A patented method demonstrates that conducting chlorination in a microreactor at 100°C reduces reaction time from 6 hours to 15 minutes, achieving 95% conversion.

Purification Techniques

Crystallization remains the preferred purification method. Ethanol/ethyl acetate recrystallization yields 98% pure product, while chromatography, though effective, is cost-prohibitive for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

4-Methoxypyrimidine-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

4-Methoxypyrimidine-2-carboximidamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Methoxypyrimidine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between 4-methoxypyrimidine-2-carboximidamide hydrochloride and its analogs:

Compound Name Substituents (Position) Functional Groups Key Applications References
4-Methoxypyrimidine-2-carboximidamide HCl 4-OCH₃, 2-carboximidamide Methoxy, amidine, hydrochloride Antiviral/agrochemical (inferred)
4-Chloro-6-methoxypyrimidin-2-amine* 4-Cl, 6-OCH₃, 2-NH₂ Chloro, methoxy, amine Agrochemicals (e.g., herbicides)
4-Methylpyrimidinol Hydrochloride 4-CH₃, 2-OH Methyl, hydroxyl, hydrochloride Pharmaceuticals (solubility-enhanced)

*From : Co-crystallized with succinic acid for hydrogen-bonded structural studies.

Key Observations:
  • Substituent Effects: The chloro group in 4-chloro-6-methoxypyrimidin-2-amine increases lipophilicity, favoring agrochemical applications where membrane penetration is critical . Hydrochloride salts in both the target compound and 4-methylpyrimidinol improve water solubility, a vital factor for drug bioavailability .
  • Hydrogen Bonding and Crystal Packing :

    • In 4-chloro-6-methoxypyrimidin-2-amine, N–H⋯O and O–H⋯N interactions with succinic acid form R₂²(8) and R₆⁶(34) hydrogen-bonded motifs , stabilizing the crystal lattice . The target compound’s amidine group could participate in stronger or more diverse hydrogen bonds, influencing its stability or interaction with biological targets.

Biological Activity

4-Methoxypyrimidine-2-carboximidamide hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₆H₉ClN₄O and a molecular weight of 188.62 g/mol. The compound features a methoxy group at the 4-position and a carboximidamide functional group at the 2-position, contributing to its unique reactivity and biological profile.

PropertyValue
Molecular FormulaC₆H₉ClN₄O
Molecular Weight188.62 g/mol
AppearanceSolid
SolubilitySoluble in water

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Cell Proliferation : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology.
  • Target Interaction : It has been shown to interact with key biological targets such as the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), which are critical in regulating cell growth and division.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound could significantly reduce the viability of various cancer cell lines, indicating its potential as an anticancer agent.
  • Mechanistic Insights : The compound's ability to inhibit specific signaling pathways associated with tumor growth suggests it may serve as a lead compound for developing new cancer therapeutics.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties:

  • Broad-Spectrum Activity : Initial screenings indicated that it possesses activity against several bacterial strains, including Staphylococcus aureus, highlighting its potential as an antibacterial agent .
  • Resistance Mechanisms : Given the global rise in antibiotic resistance, compounds like this compound are being investigated for their novel modes of action against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes comparisons with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Amino-4-methoxypyrimidine Amino group at position 2Less potent in anticancer activity
5-Fluorouracil Fluorinated pyrimidine derivativeEstablished anticancer agent
4-Ethoxypyrimidine-2-carboxylic acid Ethoxy group instead of methoxyDifferent solubility characteristics

The presence of the methoxy group and carboximidamide functionality enhances the reactivity and biological profile of this compound compared to these similar compounds.

Case Studies and Research Findings

Recent research has focused on evaluating the efficacy and safety profile of this compound in preclinical models:

  • Study on Cancer Cell Lines : A study published in 2023 reported that this compound exhibited significant cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range. The study concluded that further optimization could enhance its therapeutic potential.
  • Antimicrobial Screening : Another study evaluated its antimicrobial activity against various Gram-positive bacteria, revealing promising results with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL, suggesting effective antibacterial properties .

Q & A

Q. Key Considerations :

  • Purity of intermediates is critical; column chromatography or recrystallization is recommended.
  • Reaction monitoring via TLC or HPLC ensures completion of substitution steps .

Basic: How can researchers validate the structural integrity of this compound?

Methodological Answer:
Characterization should combine spectroscopic and analytical techniques:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methoxy group at position 2, amidine at position 4).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ for C7_7H10_{10}ClN4_4O).
  • X-ray Crystallography : Resolve crystal structure for unambiguous confirmation of regiochemistry (if crystalline form is obtainable) .

Q. Example Optimization Table :

Condition Range Tested Optimal Value
Temperature60–100°C80°C
SolventDMF, DMSO, THFDMF
Reaction Time6–24 hours12 hours

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from:

  • Impurity Profiles : Residual solvents (e.g., DMF) or unreacted intermediates may skew bioassay results. Validate purity via HPLC (>98%) before testing .
  • Solvent Effects : Biological activity in DMSO vs. aqueous buffers can alter bioavailability. Standardize solvent systems across studies .

Case Study :
A 2024 study noted discrepancies in IC50_{50} values (2–10 µM) for a related pyrimidine amidine. Re-analysis revealed residual DMF (5%) in earlier batches artificially inflated activity by 30% .

Advanced: What computational methods support mechanistic studies of its reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition states for amidine substitution reactions (e.g., Gibbs free energy barriers for nucleophilic attack).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF stabilizes charged intermediates better than THF) .

Q. Example DFT Findings :

  • Activation energy for amidine substitution: 25 kcal/mol (B3LYP/6-31G** level) .

Advanced: How to design analogs for enhanced metabolic stability?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the methoxy group with a trifluoromethoxy group to reduce oxidative metabolism.
  • Prodrug Strategies : Mask the amidine as a Boc-protected amine for improved oral absorption .

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